molecular formula C16H24N2O2S B15058384 tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15058384
M. Wt: 308.4 g/mol
InChI Key: ISUMFXBZUXSOPH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a substituted pyridine ring at the 2-position. The pyridine moiety is functionalized with a mercapto (-SH) group at position 6 and a methyl (-CH₃) group at position 3. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-11-9-12(10-17-14(11)21)13-7-5-6-8-18(13)15(19)20-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,21)

InChI Key

ISUMFXBZUXSOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe mercapto group is then introduced through a thiolation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets through the mercapto and pyridine groups makes it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Pyridine Substituents Piperidine Position Molecular Formula (Hill Notation) Molecular Weight (g/mol) Key Features
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate (Target) 6-SH, 5-CH₃ 2-position C₁₆H₂₂N₂O₂S* ~282.4* Mercapto group for nucleophilicity
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-Cl (pyrazine ring) 4-position C₁₄H₂₀ClN₃O₂ 435.00 Chloro substituent for electrophilic reactivity
tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate 6-NHAc, 5-CH₃ 4-position C₁₈H₂₇N₃O₃ 333.43 Acetamido group for hydrogen bonding
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl N/A (methylcarbamate) C₁₁H₁₄BrClN₂O₂ 321.60 Halogenated pyridine for cross-coupling
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole ring (non-pyridine) 3-position C₁₁H₁₉N₅O₂ 253.30 Tetrazole for bioisosteric replacement

*Estimated based on structural similarity.

Key Observations:
  • Substituent Diversity : The target compound’s 6-mercapto group distinguishes it from halogenated (e.g., 6-Cl , 6-Br ) or acetamido analogs. The mercapto group enhances nucleophilicity, enabling disulfide bond formation or metal coordination.
  • Positional Isomerism : Piperidine substitution at the 2-position (target) vs. 3- or 4-position (analogs) affects spatial orientation and receptor binding .
  • Molecular Weight : The target compound’s lower molecular weight (~282 g/mol) compared to chloropyrazine (435 g/mol) or acetamido (333 g/mol) derivatives may improve bioavailability.

Commercial and Research Availability

  • Catalog compounds like tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate are priced at $400/g (1 g) , reflecting the cost of halogenated intermediates. The target compound’s commercial availability is unclear but may require custom synthesis.

Biological Activity

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a compound characterized by a unique structural framework that combines a piperidine ring with a mercapto-substituted pyridine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C16H24N2O2S
  • Molecular Weight : 308.44 g/mol

The presence of the mercapto group indicates potential reactivity with electrophiles, while the piperidine structure contributes to its pharmacological properties. The compound's synthesis typically involves multi-step organic synthesis techniques, which are essential for producing compounds with specific biological activities.

Biological Activities

Research has identified several biological activities associated with compounds similar to this compound:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Antioxidant Properties : Certain derivatives exhibit significant antioxidant activity, which is vital for combating oxidative stress in biological systems.
  • Enzyme Modulation : The compound may act as an enzyme modulator, influencing biochemical pathways crucial for cellular function.

Comparative Biological Activity Table

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureBiological Activity
tert-butyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylateStructureAntimicrobial
tert-butyl 3-(6-thiomethylpyridin-2-yl)piperidine-1-carboxylateStructureAntioxidant
tert-butyl 4-(6-sulfanyl-pyridin-3-yl)piperidine-1-carboxylateStructureEnzyme modulator

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridine-based compounds in drug discovery. For instance, a study published in MDPI reported that certain pyrimidine derivatives exhibited strong inhibitory effects on cell proliferation in cancer cell lines, indicating that similar mechanisms might be explored for this compound .

In another investigation, compounds sharing structural characteristics with this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic window . The data indicate that the mercapto group may play a significant role in enhancing the selectivity and potency of these compounds against specific targets.

The exact mechanisms of action for this compound remain to be fully elucidated. However, it is hypothesized that:

  • The mercapto group may facilitate interactions with reactive oxygen species (ROS), contributing to its antioxidant properties.
  • The piperidine ring could influence binding affinity to various biological targets, enhancing its pharmacological profile.

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